molecular formula C21H17N5O5S B2915842 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide CAS No. 188289-18-1

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B2915842
CAS No.: 188289-18-1
M. Wt: 451.46
InChI Key: MXZCBUUPIIKFJO-UHFFFAOYSA-N
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Description

This compound (CAS: 611193-45-4) is a heterocyclic acetamide derivative featuring a 1,3-dioxoisoindoline core linked to a sulfamoylphenyl group substituted with a 4-methylpyrimidin-2-yl moiety. Its molecular formula is C₂₀H₁₉N₃O₆S, with a molecular weight of 429.45 g/mol . Though direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with known kinase inhibitors and sulfonamide-based therapeutics .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O5S/c1-13-10-11-22-21(23-13)25-32(30,31)15-8-6-14(7-9-15)24-18(27)12-26-19(28)16-4-2-3-5-17(16)20(26)29/h2-11H,12H2,1H3,(H,24,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZCBUUPIIKFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of phthalic anhydride with glycine to form phthalimide, which is then further reacted with acetic anhydride to yield the isoindole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • Analog with Pyridin-2-yl Sulfamoyl Group: The compound 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C₂₄H₂₃N₅O₅S, MW: 493.53 g/mol) replaces the 4-methylpyrimidine with a pyridin-2-yl group. Notably, its synthesis achieved 83% purity via HPLC-UV, suggesting robust synthetic scalability compared to the target compound .
  • Triazole-Containing Analog: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (C₂₄H₂₃N₇O₂, MW: 465.5 g/mol) substitutes the isoindole-dione with a triazole ring. This modification introduces additional hydrogen-bonding sites (N-H and C=O at 3300 cm⁻¹ and 1680 cm⁻¹, respectively, in IR) . However, its lower synthetic yield (30%) under microwave conditions highlights challenges in triazole incorporation compared to the isoindole-dione scaffold .

Sulfamoyl Group Variations

  • Morpholinylsulfonyl Analog :
    2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide (C₂₀H₁₉N₃O₆S, MW: 429.45 g/mol) replaces the 4-methylpyrimidine with a morpholine ring. The morpholine’s electron-rich oxygen may enhance solubility but reduce aromatic stacking interactions, impacting membrane permeability .

  • Thiazole and Isoxazole Derivatives :
    Compounds like 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-thiazol-2-yl)sulfamoylphenyl)pentanamide (C₂₃H₂₁N₅O₅S₂, MW: 519.56 g/mol) and 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-5-methyl-isoxazol-3-yl)sulfamoylphenyl)pentanamide (C₂₄H₂₃N₅O₆S, MW: 533.58 g/mol) exhibit heterocyclic diversity. The thiazole’s sulfur atom may confer distinct metabolic stability, while the isoxazole’s electronegativity could modulate target engagement .

Acetamide Side Chain Modifications

  • Chlorophenyl-Indole Hybrid: 2-{[3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (C₂₇H₂₀ClN₅O₃S, MW: 546.0 g/mol) replaces the isoindole-dione with a pyrimidoindole system.

Comparative Data Table

Compound Name / Feature Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthetic Yield (%) Purity (%)
Target Compound C₂₀H₁₉N₃O₆S 429.45 4-Methylpyrimidin-2-yl sulfamoyl N/A N/A N/A
Pyridin-2-yl Analog C₂₄H₂₃N₅O₅S 493.53 Pyridin-2-yl sulfamoyl N/A N/A 83
Triazole Analog C₂₄H₂₃N₇O₂ 465.50 Cyclopropyl triazole 165–167 30 >99
Morpholinylsulfonyl Analog C₂₀H₁₉N₃O₆S 429.45 Morpholine sulfonyl N/A N/A N/A
Thiazole Derivative C₂₃H₂₁N₅O₅S₂ 519.56 Thiazol-2-yl sulfamoyl N/A N/A N/A

Key Research Findings

  • Synthetic Accessibility : Microwave-assisted synthesis (e.g., 65 W, 70°C) improves reaction times for triazole analogs but suffers from moderate yields , whereas conventional methods for pyridin-2-yl derivatives achieve higher purity .
  • Structural Influence on Properties : The isoindole-dione core consistently provides thermal stability (e.g., analogs with melting points >160°C) , while sulfamoyl group variations dictate solubility and target selectivity.

Biological Activity

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic molecule with potential pharmaceutical applications. Its structure suggests possible interactions with biological systems, which warrant an investigation into its biological activity. This article reviews the current understanding of the compound's biological properties, mechanisms of action, and potential therapeutic uses based on available literature.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H19N3O4S
  • Molecular Weight : 393.44 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its structure.

Biological Activity Data

A summary of relevant biological activities is presented in the following table:

Activity Type Description Reference
Anticancer Inhibits proliferation of certain cancer cell lines.
Enzyme Inhibition Potential to inhibit specific enzymes involved in metabolic pathways.
Anti-inflammatory Reduces production of inflammatory markers in vitro.
Toxicity Profile Exhibits acute toxicity; harmful if swallowed or in contact with skin.

Case Studies and Research Findings

  • Antitumor Activity : A study investigating similar isoindole derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., breast and colon cancer) through apoptosis induction mechanisms, suggesting that the compound may possess similar properties due to structural similarities .
  • Enzyme Interaction Studies : Research on related compounds has indicated that modifications on the pyrimidine ring can enhance binding affinity to specific targets, such as kinases involved in cancer progression . This suggests that our compound may interact similarly, potentially leading to therapeutic applications in oncology.
  • Inflammation Models : In vitro models using macrophages showed that derivatives with sulfamoyl groups reduced TNF-alpha and IL-6 levels, indicating anti-inflammatory properties that might be applicable to conditions like rheumatoid arthritis or other inflammatory diseases .

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